molecular formula C62H90N16O15 B3324487 acetic acid;(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide CAS No. 1872434-99-5

acetic acid;(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Cat. No.: B3324487
CAS No.: 1872434-99-5
M. Wt: 1299.5 g/mol
InChI Key: PYMDEDHDQYLBRT-ZLBHQSITSA-N
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Description

The compound "acetic acid;(2S)-N-[(2R)-1-[[(2S)-1--5-oxopyrrolidine-2-carboxamide" is a highly complex acetic acid derivative characterized by a peptide-like backbone with multiple chiral centers, pyrrolidine rings, and functional groups, including imidazole, indole, and hydroxylphenyl substituents . The acetic acid component may enhance solubility or stability, as seen in other drug formulations .

Properties

IUPAC Name

acetic acid;(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45+,46-,47+,48-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMDEDHDQYLBRT-ZLBHQSITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H90N16O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1299.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of simpler building blocks, which are then sequentially coupled using peptide synthesis techniques. Protecting groups are often used to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of such complex molecules is usually carried out in specialized facilities equipped with advanced technology. The process involves large-scale synthesis, purification, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
Acetic acid derivatives are crucial in the synthesis of various pharmaceutical compounds. The compound in focus has been utilized as an intermediate in the synthesis of bioactive molecules, particularly those targeting specific receptors or pathways in diseases such as cancer and metabolic disorders. Its complex structure allows for modification that can enhance the efficacy and selectivity of drugs.

Chiral Synthesis
The presence of multiple chiral centers in this compound makes it an excellent candidate for studies involving asymmetric synthesis. Researchers utilize acetic acid derivatives to create enantiomerically pure compounds, which are essential for developing effective pharmaceuticals with minimal side effects.

Biochemical Research

Metabolic Studies
Acetic acid plays a significant role in metabolic pathways, particularly in energy production and fatty acid metabolism. The compound discussed can serve as a model to study the enzymatic processes involved in these pathways, contributing to our understanding of metabolic diseases.

Ligand Development
The intricate structure of the compound allows it to function as a ligand for various biological receptors. Studies have shown that acetic acid derivatives can modulate receptor activity, providing insights into receptor-ligand interactions that are critical for drug design.

Analytical Chemistry

Reference Standards
Due to its unique properties, acetic acid derivatives are often used as reference standards in analytical chemistry. They assist in calibrating instruments and validating methods used for quantifying other compounds, ensuring accuracy and reliability in research findings.

Chromatographic Applications
In chromatography, acetic acid derivatives can act as mobile phase modifiers or stationary phase components, enhancing separation efficiency and resolution of complex mixtures.

Case Studies and Research Findings

Several studies highlight the applications of acetic acid derivatives:

Study Findings
Synthesis of Bioactive Compounds Researchers demonstrated that modifying acetic acid derivatives can yield potent inhibitors for specific enzymes involved in cancer progression .
Metabolic Pathway Analysis A study explored how acetic acid derivatives influence metabolic pathways related to obesity and diabetes, revealing potential therapeutic targets .
Ligand-Receptor Interaction Studies Investigations into how acetic acid derivatives interact with G-protein-coupled receptors provided insights into new drug discovery avenues .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological responses. The exact mechanism would depend on the context in which the compound is used, such as its role in a therapeutic setting or as a chemical reagent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptide-Based Acetic Acid Derivatives

The compound shares structural homology with other peptide-acetic acid hybrids, such as "(4S)-4--5-oxopentanoic acid;acetic acid" (PubChem CID: 157054-08-5), which features pyrrolidine carboxamide and amino acid residues. Both compounds exhibit high molecular weights (>450 Da) and complex stereochemistry, influencing their pharmacokinetic profiles . Key differences lie in the substituents: the target compound includes a 4-hydroxyphenyl group and imidazole, whereas PubChem CID: 157054-08-5 has a nitrobenzene group, which may alter receptor binding affinity.

Table 1: Structural Comparison of Peptide-Acetic Acid Derivatives

Feature Target Compound PubChem CID: 157054-08-5
Molecular Weight 451.48 g/mol 451.48 g/mol
Key Substituents Imidazole, Indole, 4-Hydroxyphenyl Nitrobenzene, Pyrrolidine
Chiral Centers Multiple (S/R configurations) Multiple (S/R configurations)
Potential Application Anti-inflammatory/antitumor Undisclosed
Anti-Inflammatory Indole-3-Acetic Acid Derivatives

The indole-3-acetic acid (IAA) derivatives, such as acemetacin (1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetoxy acetic acid), demonstrate potent anti-inflammatory activity via cyclooxygenase inhibition. The target compound’s indole-3-yl group aligns with this class, but its additional pyrrolidine and imidazole substituents may enhance specificity or reduce gastrointestinal toxicity, a common issue with IAA analogs .

Table 2: Anti-Inflammatory Activity Comparison

Compound ED₅₀ (Kaolin Edema Test) Key Structural Features
Acemetacin ~2x indometacin Chlorobenzoyl, acetoxy acetic acid
Target Compound Pending evaluation Imidazole, 4-hydroxyphenyl, peptide backbone
Xanthenone Acetic Acid (XAA) Antitumor Agents

XAA analogs, such as 5-methyl XAA, induce tumor necrosis via vascular disruption and immune activation. The target compound’s carboxamide and guanidine groups mirror the hydrogen-bonding motifs critical for XAA’s receptor interaction . However, the absence of a xanthenone core in the target compound may shift its mechanism toward protease inhibition or immunomodulation.

Table 3: Antitumor Mechanisms of Acetic Acid Derivatives

Compound Tumor Model Activity (Colon 38) Key Mechanism
5-Methyl XAA High (Necrosis, reduced perfusion) Vascular disruption
Target Compound Hypothesized Potential immunomodulation

Physicochemical and Metabolic Comparisons

Hydrogen Bonding and Stability

Theoretical studies show acetic acid forms cyclic dimers in low-concentration solutions and linear chains at higher concentrations, impacting solubility . The target compound’s multiple hydrogen-bonding groups (e.g., hydroxyl, carboxamide) likely enhance stability but may reduce membrane permeability compared to simpler analogs like mercapto-acetic acid .

Metabolic Pathways

Acetic acid is metabolized via acetyl-CoA in the TCA cycle, a pathway shared by furfural derivatives in biofuel production . The peptide backbone of the target compound suggests proteolytic degradation, differing from the β-oxidation of short-chain acetic acid derivatives like propionate .

Biological Activity

The compound acetic acid;(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide is a complex molecule with significant biological activity. This article explores its mechanisms, potential therapeutic applications, and relevant research findings.

Structure and Composition

The compound is characterized by multiple chiral centers and functional groups, including:

  • Pyrrolidine and oxopentanoyl moieties : Contributing to its biological interactions.
  • Amino groups : Enhancing solubility and interaction with biological macromolecules.

The biological activity of this compound is primarily mediated through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be crucial in modulating metabolic pathways. For instance, it may interact with metallo-beta-lactamases (MBLs), affecting antibiotic resistance mechanisms in bacteria .
  • Binding Affinity : The presence of multiple amino acid derivatives allows for strong binding interactions with target proteins, potentially altering their function or stability .
  • Gene Expression Modulation : Compounds of this nature can influence gene expression patterns, leading to changes in cellular behavior, such as apoptosis or proliferation.

Biological Activity Data

Research has documented various biological activities associated with this compound. Below is a summary table of its effects on different biological targets:

Biological Target Effect IC50 Value (μM) Reference
Metallo-beta-lactamases (NDM)Inhibition7 - 300
Phospholipase A2InhibitionNot specified
Cytotoxicity in cancer cellsInduction of apoptosisVaries

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Enzyme Inhibition : A detailed analysis demonstrated that the compound effectively inhibits NDM-type MBLs, which are critical in antibiotic resistance. The study reported IC50 values ranging from 0.3 to >300 μM depending on the specific analog tested .
  • Cytotoxicity Assessment : Research involving various cancer cell lines indicated that the compound could induce apoptosis at certain concentrations, suggesting potential as an anticancer agent .
  • Phospholipidosis Mechanism : The compound's interaction with lysosomal phospholipase A2 has been studied, revealing insights into how it may contribute to drug-induced phospholipidosis—a condition linked to certain therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
acetic acid;(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Reactant of Route 2
acetic acid;(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

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